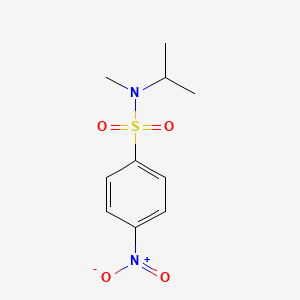

N-异丙基-N-甲基-4-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is a compound related to a class of nitrobenzenesulfonamides, which have been studied for various applications including as cytotoxic agents and intermediates in organic synthesis. These compounds are characterized by the presence of a nitro group and a sulfonamide group, which contribute to their chemical properties and reactivity .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides can involve different strategies depending on the desired substitution pattern on the benzene ring. For instance, the synthesis of compounds with nitroisopropyl and (ureidooxy)methyl groups has been reported to yield agents with selective cytotoxicity towards hypoxic cells . Another approach involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to produce benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, the use of 4-nitrobenzenesulfonamido groups as protecting/activating systems for carboxyl functions in peptide synthesis has been described, allowing for both C→N and N→C direction synthesis .

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamide derivatives can be characterized using various spectroscopic methods and crystallography. For example, a newly synthesized compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized by single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic system with specific space group parameters . The intermolecular interactions and the stability of the crystal structure were investigated using Hirshfeld surface analysis.

Chemical Reactions Analysis

Nitrobenzenesulfonamides can participate in various chemical reactions due to their functional groups. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, a reaction that proceeds without metal catalysts and under mild conditions . The protection group introduced during this reaction can be removed using Fukuyama's conditions, demonstrating the versatility of these compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by their molecular structure. Computational studies, including density functional theory (DFT) calculations, can predict various properties such as vibrational wave numbers, molecular electrostatic potential (MEP), and average local ionization energy (ALIE). These studies can also provide insights into the reactivity of the molecule through Fukui functions and natural bond order (NBO) analysis. Additionally, molecular dynamics (MD) simulations can be used to investigate the interaction of these molecules with biological targets, such as proteins .

科学研究应用

溶液相肽合成

De Marco 等人(2013 年)描述了一种使用 4-硝基苯磺酰胺基/N-甲基-4-硝基苯磺酰胺基团作为羧基官能的保护/活化体系的溶液相肽合成策略。该方法允许在 C → N 和 N → C 方向合成肽,为肽组装提供了一种通用工具,而不会在偶联反应期间改变手性中心的绝对构型 De Marco, Spinella, De Lorenzo, Leggio, & Liguori, 2013。

亚硝基基团转移机制

朱等人(2005 年)研究了 N-甲基-N-亚硝基苯磺酰胺的 N-NO 键离解能,揭示了 NO 转移机制的见解。他们的发现有助于理解这些化合物的稳定性和反应性,这些化合物与一氧化氮递送和有机合成有关的应用相关 Zhu, Hao, Tang, Wang, & Cheng, 2005。

仲胺合成

Kurosawa、Kan 和 Fukuyama(2003 年)详细介绍了一种使用 2-硝基苯磺酰胺从伯胺制备仲胺的方法,展示了一种在复杂有机合成过程中对氮原子进行 N-烷基化和保护的技术 Kurosawa, Kan, & Fukuyama, 2003。

亚硝基基团反应性

García‐Río 等人(2001 年)研究了亚硝基基团从取代的 N-甲基-N-亚硝基苯磺酰胺转移到胺,突出了吸电子基团对反应速率的影响。这项研究为亚硝基化合物的反应性和它们在合成化学中的潜在应用提供了有价值的见解 García‐Río, Leis, Moreira, & Norberto, 2001。

分子性质分析

李等人(2013 年)对对位取代的 N-甲基-N-亚硝基苯磺酰胺分子进行了理论研究,使用量子计算方法分析了它们的分子性质。他们的工作有助于理解分子内相互作用和键强度,这对于设计具有所需反应性和性质的分子至关重要 Li, Hao, Zhang, & Yang, 2013。

属性

IUPAC Name |

N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)11(3)17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJRTWMOAUOYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)